Product packaging for Zaleplon-d4(Cat. No.:CAS No. 1781887-91-9)

Zaleplon-d4

Cat. No.: B593429
CAS No.: 1781887-91-9
M. Wt: 309.36 g/mol
InChI Key: HUNXMJYCHXQEGX-FMJFQTNXSA-N
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Description

Overview of Zaleplon as a Reference Compound in Hypnotic Research

Zaleplon is a nonbenzodiazepine hypnotic agent belonging to the pyrazolopyrimidine class. nih.govfda.gov It is recognized for its use in the short-term treatment of insomnia. scilit.comresearchgate.net Chemically, Zaleplon is N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-ethylacetamide. fda.govfda.gov

The primary mechanism of action of Zaleplon involves its interaction with the gamma-aminobutyric acid-A (GABA-A) receptor complex in the brain. fda.govpatsnap.com Specifically, it binds with high selectivity to the alpha-1 subunit of the GABA-A receptor, which is believed to mediate the sedative effects of hypnotic drugs. patsnap.comwikipedia.org This binding enhances the effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to a reduction in neuronal excitability and the induction of sleep. patsnap.com

Zaleplon is characterized by its rapid onset of action and a very short elimination half-life of approximately one hour. patsnap.commedscape.com This pharmacokinetic profile makes it particularly suitable for sleep induction. researchgate.netwikipedia.org It is extensively metabolized in the liver, primarily by aldehyde oxidase to form 5-oxozaleplon, and to a lesser extent by the cytochrome P450 enzyme CYP3A4 to form desethylzaleplon. fda.govwikipedia.org These metabolites are pharmacologically inactive. fda.gov

Due to its well-defined mechanism of action and pharmacokinetic properties, Zaleplon serves as a crucial reference compound in the research and development of new hypnotic drugs. taylorandfrancis.com Its distinct characteristics provide a benchmark for comparing the efficacy and metabolic profiles of novel sedative-hypnotic agents. wikipedia.orgtaylorandfrancis.com

Rationale for Research on Zaleplon-d4: An Isotopic Internal Standard

This compound is a deuterated analog of Zaleplon, meaning that four hydrogen atoms in the Zaleplon molecule have been replaced with deuterium (B1214612) atoms. caymanchem.com The primary and most critical application of this compound is as an isotopic internal standard for the quantitative analysis of Zaleplon in biological samples. caymanchem.comcerilliant.comlabscoop.com

In analytical chemistry, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound added in a constant amount to samples, the calibration standard, and the quality control samples. cerilliant.comsigmaaldrich.com The use of an internal standard helps to correct for the loss of analyte during sample preparation and for variations in instrument response. pharmainfo.in

An ideal internal standard has chemical and physical properties that are very similar to the analyte being measured. A stable isotope-labeled version of the analyte, such as this compound, is considered the gold standard for use as an internal standard. cerilliant.com This is because it co-elutes with the unlabeled analyte in chromatographic systems and has nearly identical ionization efficiency in the mass spectrometer, but it can be distinguished based on its higher mass. caymanchem.comlabscoop.com

The use of this compound as an internal standard is essential for:

Accurate Quantification: Ensuring precise and accurate measurement of Zaleplon concentrations in complex biological matrices like blood, urine, and plasma. cerilliant.commedline.com

Method Validation: Validating the reliability and reproducibility of analytical methods for Zaleplon detection. oup.comnih.gov

Forensic and Clinical Toxicology: In forensic investigations and clinical settings, accurate quantification of Zaleplon levels is crucial for interpreting cases of drug abuse or overdose. caymanchem.comnih.gov

The synthesis of this compound involves a multi-step process to introduce the deuterium atoms at specific positions within the molecule. researchgate.net Its availability as a certified reference material ensures its quality and suitability for use in regulated analytical testing. cerilliant.comsigmaaldrich.com

Data Tables

Table 1: Chemical Properties of Zaleplon and this compound

PropertyZaleplonThis compound
Formal Name N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-ethylacetamideN-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl-d4]-N-ethyl-acetamide
CAS Number 151319-34-51781887-91-9
Molecular Formula C₁₇H₁₅N₅OC₁₇H₁₁D₄N₅O
Molecular Weight 305.34 g/mol 309.4 g/mol

Data sourced from multiple references. fda.govcaymanchem.comcaymanchem.com

Table 2: Analytical Techniques for Zaleplon Quantification

TechniqueApplicationReference
Gas Chromatography-Mass Spectrometry (GC-MS) Quantification in biological fluids and postmortem specimens. oup.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Quantification in biological fluids. pharmainfo.in pharmainfo.in
High-Performance Liquid Chromatography (HPLC) Quantification in bulk drug and pharmaceutical formulations. iajps.com
Capillary Electrophoresis Determination in pharmaceutical formulations and biological fluids. pharmainfo.in

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1781887-91-9

Molecular Formula

C17H15N5O

Molecular Weight

309.36 g/mol

IUPAC Name

N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)-2,4,5,6-tetradeuteriophenyl]-N-ethylacetamide

InChI

InChI=1S/C17H15N5O/c1-3-21(12(2)23)15-6-4-5-13(9-15)16-7-8-19-17-14(10-18)11-20-22(16)17/h4-9,11H,3H2,1-2H3/i4D,5D,6D,9D

InChI Key

HUNXMJYCHXQEGX-FMJFQTNXSA-N

SMILES

CC(N(CC)C1=C([2H])C(C2=CC=NC3=C(C#N)C=NN23)=C([2H])C([2H])=C1[2H])=O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])N(CC)C(=O)C)[2H])C2=CC=NC3=C(C=NN23)C#N)[2H]

Canonical SMILES

CCN(C1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C#N)C(=O)C

Appearance

A 100 µg/ml or 1 mg/ml solution in methanol

Synonyms

CL 284,846

Origin of Product

United States

Synthetic Pathways and Isotopic Incorporation of Zaleplon D4

Retrosynthetic Analysis for Deuterated Zaleplon Analogs

A retrosynthetic analysis of Zaleplon-d4, formally known as N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl-d4]-N-ethyl-acetamide, suggests a convergent synthetic approach. The core structure can be disconnected at the pyrazolopyrimidine ring, leading to two key precursors: a deuterated N-ethyl-N-(3-aminophenyl)acetamide derivative and a suitable pyrazole-based building block.

A plausible retrosynthetic pathway, inferred from the known synthesis of Zaleplon and its analogs, is as follows:

Disconnection 1 (C-N bond): The final cyclization step typically involves the condensation of an enaminone with 3-amino-4-cyanopyrazole. cerilliant.com This points to a deuterated enaminone, specifically (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl-d4)-N-ethylacetamide, as a key intermediate.

Disconnection 2 (C-N bond): The enaminone itself can be formed from a corresponding deuterated acetophenone (B1666503) derivative, N-(3-acetylphenyl-d4)-N-ethylacetamide, by reaction with a formylating agent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). cerilliant.com

Disconnection 3 (N-alkylation): The N-ethyl group can be introduced by alkylation of a deuterated acetanilide (B955) precursor, N-(3-acetylphenyl-d4)acetamide.

Disconnection 4 (amination/reduction): The acetamido group can be derived from a nitro group, indicating that 3'-nitroacetophenone-d4 would be a logical starting material.

This analysis highlights that the incorporation of deuterium (B1214612) at the phenyl ring is best achieved early in the synthetic sequence, starting with a deuterated benzene (B151609) derivative or by direct deuteration of a suitable precursor.

Novel Methodologies for this compound Synthesis

The synthesis of this compound necessitates the introduction of four deuterium atoms onto the phenyl ring. While specific literature for the synthesis of this compound is sparse, methodologies can be adapted from the synthesis of Zaleplon and other deuterated analogs, such as Zaleplon-d5. alfa-chemistry.com

Deuteration Strategies and Reagent Selection for Isotopic Enrichment

The key challenge in synthesizing this compound lies in the efficient and specific incorporation of deuterium onto the aromatic ring. Several strategies can be envisioned:

Starting from a Deuterated Precursor: The most straightforward approach involves utilizing a commercially available deuterated starting material, such as nitrobenzene-d5. Subsequent nitration, reduction, acetylation, and further functionalization would carry the deuterium label through the synthetic sequence.

Direct Deuteration: Direct hydrogen-isotope exchange on a suitable intermediate, such as 3'-aminoacetophenone (B120557) or N-(3-acetylphenyl)acetamide, could be attempted. This, however, often requires harsh conditions and may lead to a mixture of isotopologues with varying degrees of deuteration.

Deuterated Reagents: The use of deuterated reagents in specific steps can also be employed. For instance, deuterated acids could be used to catalyze cyclization reactions, although this is less likely to result in the specific phenyl-d4 labeling required.

A study on the synthesis of deuterated heterocycles using deuterated dimethylformamide-dimethylacetal (Me2NCD(OMe)2) highlights the complexities of isotopic exchange during the formation of enaminone intermediates. nih.gov This suggests that starting with a pre-deuterated aromatic ring is the most reliable method for achieving high isotopic enrichment at the desired positions.

Optimized Reaction Conditions for Enhanced Deuterium Incorporation

Based on the synthesis of Zaleplon-d5, where ethyl iodide-d5 is used to introduce the deuterated ethyl group, a similar late-stage introduction of deuterium for this compound is not feasible for the phenyl ring. alfa-chemistry.com Therefore, the optimization of reaction conditions would focus on preserving the deuterium label throughout the synthesis.

A plausible synthetic sequence starting from a deuterated precursor is outlined below:

StepReactant(s)Reagent(s) and ConditionsProduct
1Nitrobenzene-d5Acetyl chloride, AlCl33'-Nitroacetophenone-d4
23'-Nitroacetophenone-d4Fe, NH4Cl or H2, Pd/C3'-Aminoacetophenone-d4
33'-Aminoacetophenone-d4Acetic anhydrideN-(3-Acetylphenyl-d4)acetamide
4N-(3-Acetylphenyl-d4)acetamideNaH, Ethyl iodideN-(3-Acetylphenyl-d4)-N-ethylacetamide
5N-(3-Acetylphenyl-d4)-N-ethylacetamideDMF-DMA(E)-N-(3-(3-(dimethylamino)acryloyl)phenyl-d4)-N-ethylacetamide
6(E)-N-(3-(3-(dimethylamino)acryloyl)phenyl-d4)-N-ethylacetamide3-Amino-4-cyanopyrazole, Acetic acidN-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl-d4]-N-ethyl-acetamide (this compound)

Table 1: Plausible Synthetic Pathway for this compound

Optimization at each step would involve careful control of temperature, reaction time, and purification methods to maximize yield and maintain high isotopic purity. For instance, in the final cyclization step, using glacial acetic acid and refluxing for several hours is a common procedure for Zaleplon synthesis. cerilliant.com

Advanced Characterization of Synthetic Intermediates and the Final Deuterated Product

The structural integrity and isotopic purity of this compound and its intermediates must be rigorously confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Techniques for Deuterium Localization and Structural Elucidation

Mass Spectrometry (MS): Mass spectrometry is a primary tool for confirming the incorporation of deuterium. The molecular weight of Zaleplon is 305.34 g/mol . nih.gov For this compound, the expected molecular weight would be approximately 309.36 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition and the number of deuterium atoms incorporated. Fragmentation patterns in tandem MS (MS/MS) can further help to localize the deuterium atoms on the phenyl ring, as fragments containing this ring will show a mass shift of +4 Da compared to the unlabeled compound. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR: The ¹³C NMR spectrum would show the signals for all carbon atoms. The carbons attached to deuterium atoms (C-D) would exhibit a characteristic triplet splitting pattern due to spin-spin coupling with deuterium (spin I=1). The chemical shifts of these carbons would also be slightly shifted upfield compared to the corresponding carbons in unlabeled Zaleplon. This provides definitive evidence for the location of the deuterium atoms.

Chromatographic Purity Assessment of Synthetic this compound

The chemical and isotopic purity of synthesized this compound is crucial for its use as an internal standard.

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV or MS) is used to determine the chemical purity of the final product. A high-purity standard would show a single major peak corresponding to this compound. The retention time of this compound would be very similar to that of unlabeled Zaleplon under the same chromatographic conditions. Purity is typically reported as a percentage of the main peak area relative to the total area of all peaks. Commercial standards for this compound are available with a purity of ≥98%. caymanchem.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for assessing purity and confirming identity. nih.gov The sample is vaporized and separated on a GC column before being detected by a mass spectrometer. The resulting chromatogram indicates the chemical purity, while the mass spectrum confirms the identity and isotopic enrichment of the this compound.

The combination of these analytical techniques ensures that the synthesized this compound is of sufficient purity and isotopic enrichment for its intended application as an internal standard in quantitative analysis.

Advanced Analytical Methodologies for Zaleplon D4 and Its Metabolites

Mass Spectrometry (MS) Applications in Quantitative Bioanalysis

Mass spectrometry (MS) has become an indispensable tool in the quantitative bioanalysis of pharmaceutical compounds, offering high sensitivity and selectivity. When coupled with chromatographic techniques, it provides robust methods for the determination of drugs and their metabolites in complex biological matrices.

Zaleplon-d4, a deuterated analog of zaleplon, is frequently employed as an internal standard (IS) in the development and validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of zaleplon in biological samples. cerilliant.comcaymanchem.comsigmaaldrich.comcaymanchem.comsigmaaldrich.com The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis because it closely mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variations in instrument response. orientjchem.org

LC-MS/MS methods are favored for their high sensitivity and specificity, which are crucial for detecting the low concentrations of zaleplon typically found in biological fluids. oup.comresearchgate.net These methods combine the separation capabilities of liquid chromatography with the precise detection and quantification offered by tandem mass spectrometry. biotrial.com

Several studies have detailed the development of LC-MS/MS assays for zaleplon in human plasma and other biological matrices. researchgate.netoup.comnih.gov For instance, a sensitive and rapid LC-MS/MS method for zaleplon in human plasma utilized a simple and efficient sample preparation step, achieving a detection limit of 0.1 ng/mL with a linear range of 0.1–60.0 ng/mL. oup.com In another study, a validated LC-APCI-MS (liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry) method for zaleplon in human plasma demonstrated linearity over a concentration range of 0.2-100 ng/ml, with a limit of detection of 0.1 ng/ml. researchgate.netnih.gov

The development of these methods involves optimizing several parameters, including the choice of mobile phase, column, and mass spectrometry settings such as ionization mode and fragmentor voltage to ensure accurate and reliable quantification. biotrial.comoup.com The use of this compound as an internal standard is a key component in ensuring the accuracy and precision of these analytical methods. caymanchem.comcaymanchem.com

A multi-analyte UPLC-MS/MS procedure was developed for the screening and quantification of 31 neuroleptics, 28 benzodiazepines, and Z-drugs, including zaleplon, in human blood plasma. researchgate.net This method demonstrated selectivity, sensitivity, accuracy, and precision for the majority of the analytes. researchgate.net Similarly, a validated UPLC-MS-MS method was established for the detection of 23 benzodiazepines and related compounds, including zaleplon, in whole blood, showcasing a short run-time of 5 minutes. nih.gov

Table 1: Examples of LC-MS/MS Method Parameters for Zaleplon Analysis

ParameterMethod 1 oup.comMethod 2 researchgate.netMethod 3 nih.gov
Analyte ZaleplonZaleplonZaleplon
Internal Standard TriazolamEstazolamDeuterated analogs
Biological Matrix Human PlasmaHuman PlasmaWhole Blood
Chromatography HPLCHPLCUPLC
Column Phenomenex Luna 5-µm C8(2)Shim-pack VP-ODS C18Waters ACQUITY UPLC
Mobile Phase Methanol-water (75:25, v/v)Methanol (B129727):water (70:30)Not specified
Detection ESI-MS (SIM mode)APCI-MS (SIM mode)MS/MS (MRM mode)
Linear Range 0.1–60.0 ng/mL0.2-100 ng/mLNot specified
LOD 0.1 ng/mL0.1 ng/mL0.002 to 0.005 mg/kg (LLOQ)

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique used in forensic and research toxicology for the detection and quantification of zaleplon. cerilliant.comcaymanchem.comsigmaaldrich.comcaymanchem.comsigmaaldrich.com While LC-MS/MS has become increasingly prevalent, GC-MS remains a valuable tool, particularly in confirmatory analysis. jnmp.ru

In forensic toxicology, GC-MS is often used to analyze postmortem specimens to determine the presence and concentration of drugs like zaleplon. oup.com One study reported a validated method for zaleplon analysis in postmortem specimens using GC with an electron capture detector (GC-ECD), which was linear from 5.0 to 150 ng/mL. oup.com Although this study used GC-ECD, GC-MS is also suitable for such analyses and is often preferred for its higher specificity. This compound can be used as an internal standard in GC-MS methods to ensure accurate quantification. cerilliant.comcaymanchem.comsigmaaldrich.comcaymanchem.com

Research in toxicology also utilizes GC-MS for the analysis of zaleplon and its metabolites. researchgate.net The technique's ability to separate volatile compounds and provide detailed mass spectra makes it suitable for identifying unknown substances and confirming the presence of specific drugs. For instance, a study on the chemical and toxicological diagnosis of acute poisoning with several drugs, including zaleplon, used GC-MS for confirmatory analysis alongside thin-layer chromatography (TLC) for initial screening. jnmp.ru

The sample preparation for GC-MS analysis of zaleplon often involves liquid-liquid extraction to isolate the drug from the biological matrix. oup.com The choice of extraction solvent and pH are critical for achieving good recovery.

Table 2: GC-MS Parameters for the Analysis of Zaleplon

ParameterValue
Instrument Thermo Trace GC Ultra with DSQ II mass spectrometer
Column TR-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Injector Temperature 220°C
Column Temperature Program 50°C (3 min), then 100°C/min to 100°C (1 min), then 15°C/min to 280°C (20 min)

The demand for faster analysis times in areas like forensic toxicology and clinical drug monitoring has led to the development of high-throughput mass spectrometry systems. hpst.cz These systems are designed to significantly reduce the time per sample analysis without compromising the quality of the results.

One such system is the Agilent RapidFire/MS/MS system, which has been used for the ultrafast analysis of "Z-drugs," including zaleplon, in urine. hpst.cz This system utilizes solid-phase extraction (SPE) coupled directly with tandem mass spectrometry, allowing for sample cycle times of less than 15 seconds. hpst.cz This is a substantial improvement over traditional LC-MS/MS methods, which typically have run times of several minutes per sample. oup.comhpst.cz

In a study using the RapidFire/MS/MS system, a "dilute and shoot" methodology was employed for the analysis of zopiclone, zolpidem, and zaleplon in urine. hpst.cz This simple sample preparation, combined with the speed of the analytical system, allows for the analysis of over 240 samples per hour. hpst.cz The method demonstrated a linear range of 5 to 500 ng/mL for the Z-drugs and showed no significant matrix effects. hpst.cz While this specific study did not explicitly mention the use of this compound, deuterated internal standards like zopiclone-d4 (B593521) and zolpidem-d6 (B582745) were used, highlighting the applicability of such internal standards in high-throughput methods. hpst.cz

The development of such ultrafast methods is crucial for laboratories that handle a large volume of samples and require rapid turnaround times for screening and confirmation of drugs like zaleplon. hpst.cz

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Forensic and Research Toxicology

Chromatographic Separation Techniques for Zaleplon and Related Compounds

Chromatographic techniques are fundamental to the analysis of zaleplon and its related compounds, providing the necessary separation from other substances present in a sample before detection.

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes smaller particle size columns (typically less than 2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. conicet.gov.ar

A stability-indicating isocratic RP-UPLC assay method was developed for the quantitative determination of zaleplon in the presence of its degradation products. This method used a C18 stationary phase and a mobile phase of water and methanol, with UV detection at 230 nm. The study demonstrated that the method could effectively separate zaleplon from its degradation products formed under stress conditions such as acid and base hydrolysis and oxidation. The resolution between zaleplon and all its degradants was greater than 2.0, indicating excellent separation. The method was validated for linearity, accuracy, and precision.

Another study developed and validated a UPLC-MS/MS method for the simultaneous screening and quantification of 23 benzodiazepines and related compounds, including zaleplon, in whole blood. nih.gov This method utilized a Waters ACQUITY UPLC system and achieved a short run time of only 5 minutes. nih.gov

The combination of UPLC with mass spectrometry (UPLC-MS) is particularly powerful for identifying and quantifying degradation products, as it combines the high separation efficiency of UPLC with the structural information provided by MS. conicet.gov.ar

Table 3: UPLC Method Parameters for Zaleplon and Degradation Products

ParameterValue
Chromatography RP-UPLC
Stationary Phase C18
Mobile Phase Water and Methanol
Detection UV at 230 nm
Flow Rate 0.4 mL/min
Resolution (Rs) between Zaleplon and degradants > 2.0

High-Performance Liquid Chromatography (HPLC) is a widely used and well-established technique for the analysis of pharmaceutical compounds, including zaleplon. jocpr.comresearchgate.netiajps.comipindexing.com Numerous HPLC methods have been developed and validated for the determination of zaleplon in various matrices, such as bulk drug, pharmaceutical formulations, and biological fluids. researchgate.netoup.comnih.govjocpr.comresearchgate.netiajps.comipindexing.com

A simple, sensitive, and specific reverse-phase HPLC (RP-HPLC) method was developed for the determination of zaleplon in tablet dosage forms. jocpr.comresearchgate.net This method utilized a Symmetry C8 column with a mobile phase consisting of a mixture of potassium dihydrogen phosphate, acetonitrile, and methanol. jocpr.comresearchgate.net Detection was performed at 240 nm, and the method was linear over a concentration range of 0.01 to 2 µg/mL. jocpr.comresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.01 mg/L and 0.03 mg/L, respectively. jocpr.comresearchgate.net

Another RP-HPLC method for zaleplon in its pure form and in tablets used an XBridge C18 column with 100% methanol as the mobile phase and detection at 253 nm. iajps.comipindexing.com This method had a retention time of approximately 2.4 minutes and was linear in the concentration range of 25-120 µg/mL. iajps.comipindexing.com

HPLC methods are often coupled with mass spectrometry for enhanced sensitivity and specificity, as discussed in section 3.1.1. researchgate.netoup.comnih.gov The development and validation of these methods typically follow guidelines from regulatory bodies to ensure their reliability and accuracy for their intended purpose, whether it's for quality control of pharmaceuticals or for bioanalytical studies. jocpr.comiajps.comipindexing.com

Table 4: Comparison of HPLC Methods for Zaleplon Analysis

ParameterMethod 1 jocpr.comresearchgate.netMethod 2 iajps.comipindexing.com
Column Symmetry C8 (250×4.6 mm), 5.0 µmXBridge C18 (4.6×150mm), 5µ
Mobile Phase 0.02M KH2PO4 : Acetonitrile : Methanol (60:25:15)Methanol (100%)
Flow Rate 1.0 ml/min1.0 ml/min
Detection Wavelength 240 nm253 nm
Linear Range 0.01 - 2 µg/mL25 - 120 µg/mL
Retention Time Not specified~2.4 min

Ultra-Performance Liquid Chromatography (UPLC) for Zaleplon and its Degradation Products

Spectrophotometric Approaches for Zaleplon Research (in contexts where this compound may support method validation)

Spectrophotometry offers accessible and cost-effective methods for the quantitative analysis of pharmaceutical compounds like Zaleplon. ijpra.com These techniques are based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing substance, a relationship defined by the Beer-Lambert law. ijpra.com While spectrophotometric methods directly measure the parent compound, Zaleplon, the use of a deuterated internal standard such as this compound is critical during the method validation phase to ensure the quantitative accuracy of reference solutions. nih.govresearchgate.net

The specific absorbance (A|), which is the maximum absorbance of a 1% solution over a 1-cm path length, is a key parameter for verifying the concentration of stock drug solutions. nih.govresearchgate.net For Zaleplon, the specific absorbance has been experimentally determined to be 1186 at a wavelength of 229 nm in an aqueous acid medium. nih.govresearchgate.net Before use in casework or research, a laboratory can verify the concentration of its Zaleplon standard by preparing a solution and measuring its absorbance, then comparing it to the established literary value. researchgate.net this compound, as a certified reference material, would serve as an ideal, independent high-purity standard against which the non-deuterated Zaleplon stock solution can be cross-validated, ensuring the integrity of the quantitative analysis. cerilliant.com

Several spectrophotometric techniques have been developed for Zaleplon, including second derivative (D²) and first derivative of the ratio spectra (¹DD) methods. nih.gov These derivative techniques enhance the resolution of overlapping spectra, allowing for the determination of Zaleplon even in the presence of its degradation products. nih.gov

The second derivative (D²) method allows for the quantification of Zaleplon at 235.2 nm. nih.gov

The first derivative of the ratio spectra (¹DD) method measures Zaleplon at 241.8 nm. nih.gov

For both methods, linearity has been established over a specific concentration range, as detailed in the table below. nih.gov The validation of these methods, particularly establishing parameters like linearity and accuracy, benefits from having a precisely known concentration for the calibration standards, a role for which this compound is well-suited. nih.govclearsynth.com

Table 1: Validated Spectrophotometric Methods for Zaleplon

MethodWavelength (nm)Linear Concentration Range (µg/mL)Mean Percentage Recovery (%)
Second Derivative (D²)235.21-10100.24 ± 0.86
First Derivative of Ratio Spectra (¹DD)241.81-1099.9 ± 1.07

Data sourced from a 2007 study on stability-indicating methods for Zaleplon determination. nih.gov

In Vitro and Preclinical Metabolic Profiling of Zaleplon Using Deuterated Analogs

Identification of Primary and Secondary Metabolic Pathways (using Zaleplon-d4 for tracing and quantification)

The metabolic journey of zaleplon within the body is complex, involving multiple enzymatic systems. After oral administration, zaleplon is extensively metabolized, with less than 1% of the dose being excreted unchanged in urine. fda.gov The primary routes of metabolism involve oxidation, leading to the formation of several metabolites. fda.goveuropa.eu The use of this compound as an internal standard in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) allows for precise quantification of zaleplon and its metabolites, enabling a clear delineation of its metabolic pathways. caymanchem.comsoft-tox.org

Investigation of Aldehyde Oxidase-Mediated Biotransformation

The principal metabolic pathway for zaleplon is mediated by the cytosolic enzyme aldehyde oxidase, which is responsible for the formation of 5-oxo-zaleplon. fda.goveuropa.eunih.gov Studies using liver S9 fractions from different species have highlighted significant variations in aldehyde oxidase activity. nih.gov For instance, a marked difference was observed in the hepatic activity of aldehyde oxidase between monkeys and rats, leading to distinct metabolic profiles. nih.gov In monkey liver S9 fractions, the formation of 5-oxo-zaleplon occurred at a much higher rate compared to the formation of N-desethyl-zaleplon. nih.gov Conversely, in rat liver S9, N-desethyl-zaleplon was the major metabolite, with 5-oxo-zaleplon being a very minor product. nih.gov The requirement of water as the oxygen source, confirmed using H₂¹⁸O, and sensitivity to various inhibitors strongly suggest the involvement of aldehyde oxidase in the formation of 5-oxo-zaleplon. nih.gov The use of this compound in such comparative in vitro studies allows for accurate quantification of the metabolites formed, thereby clarifying the role of aldehyde oxidase in different preclinical models.

Characterization of Inactive Metabolites (where this compound assists in identification and quantification)

A key finding from the metabolic studies of zaleplon is that all of its major metabolites are pharmacologically inactive. fda.goveuropa.eufda.gov These metabolites include 5-oxo-zaleplon, desethylzaleplon, and 5-oxo-desethylzaleplon, which are further conjugated with glucuronic acid before being eliminated, primarily in the urine. fda.goveuropa.eu The inactive nature of these metabolites contributes to zaleplon's favorable profile, with a reduced likelihood of prolonged pharmacological effects. fda.gov The use of this compound as an internal standard is critical for the accurate quantification of these inactive metabolites in biological matrices, confirming their identity and concentration during preclinical evaluations. cerilliant.com

Table 1: Major Metabolic Pathways and Metabolites of Zaleplon

Parent CompoundPrimary EnzymePrimary MetaboliteSecondary EnzymeSecondary MetaboliteSubsequent Metabolism
ZaleplonAldehyde Oxidase5-oxo-zaleplonCYP3A4DesethylzaleplonFormation of 5-oxo-desethylzaleplon (by Aldehyde Oxidase) and subsequent glucuronidation of metabolites

In Vitro Enzyme Kinetics and Reaction Phenotyping Studies with this compound

Understanding the kinetics of the enzymes responsible for zaleplon metabolism is essential for predicting its in vivo behavior. In vitro studies using human liver microsomes have shown that the N-deethylation of zaleplon to desethylzaleplon follows sigmoidal kinetics, suggesting positive cooperativity of the CYP3A4 enzyme. nih.gov Reaction phenotyping studies, which aim to identify the specific enzymes responsible for a drug's metabolism, have definitively pointed to aldehyde oxidase and CYP3A4 as the key players. nih.govnih.gov In these intricate in vitro experiments, this compound is an indispensable tool, enabling the precise measurement of reaction rates and kinetic parameters (such as Kₘ and Vₘₐₓ) by providing a stable, quantifiable reference. cerilliant.com

Preclinical Drug-Drug Interaction Studies Involving Zaleplon Metabolism (quantifying Zaleplon via this compound internal standard)

The metabolic pathways of zaleplon, primarily involving aldehyde oxidase and CYP3A4, create a potential for drug-drug interactions. fda.govfda.gov Preclinical studies are vital for identifying and characterizing these potential interactions. For example, potent inducers of CYP3A4, such as rifampin, have been shown to significantly reduce the plasma concentrations of zaleplon, potentially leading to reduced efficacy. fda.govfda.gov Conversely, inhibitors of aldehyde oxidase and/or CYP3A4, like cimetidine, can increase zaleplon's plasma levels. fda.goveuropa.eu In these preclinical drug-drug interaction studies, the accurate quantification of zaleplon is paramount. The use of this compound as an internal standard in bioanalytical methods ensures the reliability and accuracy of the pharmacokinetic data, allowing for a robust assessment of the interaction's magnitude. cerilliant.com

Table 2: Investigated Drug-Drug Interactions with Zaleplon

Interacting DrugEffect on Zaleplon MetabolismConsequence on Zaleplon Levels
Rifampin (CYP3A4 inducer)Increased metabolism via CYP3A4Decreased plasma concentration. fda.govfda.gov
Cimetidine (Aldehyde oxidase and CYP3A4 inhibitor)Decreased metabolismIncreased plasma concentration. fda.goveuropa.eu
Erythromycin (CYP3A4 inhibitor)Decreased metabolism via CYP3A4Increased plasma concentration. europa.eu
DiphenhydramineNo significant pharmacokinetic interaction. fda.govpfizer.comNo significant change in plasma concentration. fda.govpfizer.com
IbuprofenNo significant pharmacokinetic interaction. pfizer.comNo significant change in plasma concentration. pfizer.com

Preclinical Pharmacological Investigations of Zaleplon: Insights from Deuterated Analogs

Elucidation of Gamma-Aminobutyric Acid Type A (GABA_A) Receptor Subunit Binding Selectivity in Non-Clinical Models

An extensive review of scientific literature reveals a notable absence of specific preclinical studies on the binding selectivity of Zaleplon-d4 for GABA_A receptor subunits. The primary focus of published research has been on the non-deuterated parent compound, zaleplon. This compound is predominantly documented as a deuterated internal standard for use in analytical and forensic contexts, such as mass spectrometry-based quantification of zaleplon.

For the non-deuterated compound, zaleplon, it is well-established that it acts as a positive allosteric modulator of the GABA_A receptor, showing preferential affinity for receptors containing the α1 subunit. chez-alice.frresearchgate.netfda.govucl.ac.uknih.govwikipedia.orgnih.govpsicothema.com This selectivity for the α1 subunit is believed to be the primary mediator of its sedative-hypnotic effects. researchgate.netpsicothema.commdpi.com

Affinity and Selectivity for Alpha-1 Subunit-Containing GABA_A Receptors

There is no publicly available data detailing the specific binding affinity (e.g., Ki or IC50 values) of this compound for α1 subunit-containing GABA_A receptors. Preclinical studies have characterized these parameters extensively for zaleplon, which demonstrates a higher affinity for the α1 subunit compared to α2, α3, or α5 subunits. mdpi.com This binding profile is thought to contribute to its specific sedative properties with a reduced incidence of anxiolytic and muscle relaxant effects at therapeutic doses. researchgate.net However, it is important to note that these findings pertain to zaleplon, and not its deuterated analog.

Allosteric Modulation of Chloride Channel Activity and Electrophysiological Response

Specific electrophysiological studies investigating the allosteric modulation of chloride channel activity by this compound are not found in the available scientific literature. Such studies, which would typically involve techniques like patch-clamp electrophysiology on recombinant GABA_A receptors or in neuronal preparations, have been conducted for zaleplon. These studies have confirmed that zaleplon potentiates GABA-induced chloride currents, which is the mechanism underlying its neuronal inhibitory effects. nih.gov The potentiation is more pronounced at GABA_A receptors containing the α1 subunit, consistent with binding affinity data. chez-alice.fr Without direct experimental evidence, it cannot be assumed that the deuterated form would have identical modulatory effects.

Non-Clinical Behavioral Pharmacology Studies in Animal Models (e.g., sedative, anxiolytic, anticonvulsant effects)

There is a lack of published non-clinical behavioral pharmacology studies that have specifically investigated the sedative, anxiolytic, or anticonvulsant effects of this compound in animal models. The existing body of research focuses on the non-deuterated compound, zaleplon.

For zaleplon, numerous animal models have demonstrated its pharmacological effects:

Sedative effects: Zaleplon has been shown to decrease locomotor activity and induce sleep in various animal models. fda.govnih.gov

Anxiolytic effects: Studies on the anxiolytic properties of zaleplon have produced mixed results, with some evidence of anxiolytic-like effects, though generally considered weaker than classical benzodiazepines. fda.govekb.egekb.eg

Anticonvulsant effects: Zaleplon has demonstrated anticonvulsant activity in several animal models of seizures. fda.govnih.gov

It is crucial to reiterate that these findings are specific to zaleplon, and no direct evidence is available for this compound.

Comparative Pharmacodynamic Studies with Non-Deuterated Zaleplon in Animal Models (e.g., acute and chronic effects)

No published studies were identified that directly compare the acute or chronic pharmacodynamic effects of this compound with its non-deuterated counterpart, zaleplon, in animal models. Such studies would be essential to determine if the deuterium (B1214612) substitution alters the potency, efficacy, or duration of action of the compound. While deuterium substitution can sometimes lead to altered metabolic pathways and pharmacokinetic profiles (the "kinetic isotope effect"), which in turn could influence pharmacodynamics, there is no available data to substantiate this for this compound. Comparative studies have been conducted between zaleplon and other hypnotics like zolpidem and zopiclone. researchgate.net

Research Applications and Broader Impact of Zaleplon D4

Role in Quantitative Mass Spectrometry for Forensic and Bioanalytical Research

The fundamental utility of Zaleplon-d4 lies in its role as an internal standard for the quantification of Zaleplon using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com In quantitative analysis, an internal standard is a compound added in a constant amount to samples, the calibration standard, and quality control solutions. Since this compound is chemically almost identical to Zaleplon but has a different mass, it co-elutes with Zaleplon during chromatographic separation but is detected as a distinct entity by the mass spectrometer. This allows for the correction of analyte loss during sample preparation and instrumental analysis, thereby ensuring high accuracy and precision.

In the realm of forensic toxicology, this compound is indispensable for the accurate measurement of Zaleplon concentrations in biological specimens. caymanchem.comnih.gov Forensic laboratories analyze postmortem blood, tissue, and other bodily fluids to determine the role of drugs in a cause of death. nih.gov For example, a validated method for analyzing Zaleplon in postmortem specimens used gas chromatography with an electron capture detector, highlighting the need for robust analytical procedures where a labeled internal standard is best practice. nih.gov LC-MS methods have been specifically developed for the determination of Zaleplon in whole blood for forensic cases, where an internal standard is crucial for achieving reliable quantification. nih.gov The use of this compound helps forensic toxicologists in the precise interpretation of casework by providing accurate drug concentration data. nih.gov

Bioanalytical research also heavily relies on this compound for quantifying Zaleplon in various biological matrices as part of human and animal studies. These studies are essential for understanding a drug's behavior in the body. The development of sensitive analytical methods, such as LC-MS, with a linear range typically from 1 to 250 ng/mL, allows for the detailed study of the drug in complex matrices like whole blood. nih.gov

Table 1: Application of this compound in Quantitative Analysis

Research Area Analytical Technique Matrix Purpose of Analysis Citation
Forensic Toxicology GC-MS, LC-MS Whole Blood, Postmortem Tissues, Urine, Vitreous Humor Determination of Zaleplon concentration in forensic cases and postmortem investigations. caymanchem.comnih.govnih.gov
Bioanalytical Research LC-MS/MS Blood, Plasma Quantification of Zaleplon for pharmacokinetic and drug metabolism studies. caymanchem.comnih.gov
Pharmaceutical Analysis HPLC, UPLC, LC-MS Bulk Drug, Pharmaceutical Formulations Quantifying impurities and degradation products. researchgate.net

Contributions to Understanding Drug Metabolism and Pharmacokinetics in Preclinical Studies

Preclinical studies are vital for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of a new drug candidate. Stable isotope-labeled compounds like this compound are instrumental in these investigations. While studies detail the pharmacokinetic profile of Zaleplon, the use of a deuterated internal standard is an implicit and critical component of the analytical methods that generate this data. hres.canih.gov

Zaleplon is known to be rapidly absorbed and extensively metabolized, primarily by the enzyme aldehyde oxidase to its main inactive metabolite, 5-oxo-zaleplon. nih.govfda.gov A lesser pathway involves CYP3A4, which forms desethylzaleplon. fda.gov To accurately trace these metabolic pathways and determine the rate of formation of metabolites, researchers rely on LC-MS-based assays. In these assays, this compound serves as the ideal internal standard to quantify both the parent drug (Zaleplon) and its metabolites in samples from preclinical animal models. caymanchem.com

The ability to obtain precise concentration-time data is essential for calculating key pharmacokinetic parameters. The use of this compound in the analytical workflow enables the reliable determination of parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (tmax), and elimination half-life (t½), which for Zaleplon is approximately one hour. hres.canih.gov This accurate data, generated from preclinical studies, helps in understanding the drug's disposition and potential for accumulation, which was found to be absent for Zaleplon. hres.ca

Table 2: Key Pharmacokinetic Parameters of Zaleplon Determined Using Methods Relying on Labeled Internal Standards

Parameter Description Typical Value for Zaleplon Significance Citation
tmax Time to reach peak plasma concentration ~1 hour Indicates rapid absorption. hres.canih.govfda.gov
Elimination half-life ~1 hour Indicates rapid elimination from the body. hres.canih.govnih.gov
Bioavailability The fraction of an administered dose of unchanged drug that reaches the systemic circulation ~30% Indicates significant first-pass metabolism. hres.cafda.gov
Metabolism Primary metabolic pathway Aldehyde oxidase to 5-oxo-zaleplon Identifies the main route of drug clearance. nih.govfda.gov

Utility in Impurity Profiling and Degradation Product Identification Research

The identification, quantification, and characterization of impurities and degradation products are critical components of pharmaceutical quality control. researchgate.netijbpas.com Regulatory agencies require stringent control over impurities, as they can impact the efficacy and safety of a drug product. researchgate.net this compound plays a crucial role in the development and validation of stability-indicating analytical methods designed to separate and quantify Zaleplon from any potential impurities or degradants.

Research has focused on developing methods like high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) to study the impurity profile of Zaleplon. researchgate.net In these studies, drug substances are subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to force degradation. The resulting degradation products are then identified and quantified. A stability-indicating UPLC method demonstrated that Zaleplon undergoes considerable degradation under acidic, basic, and oxidative stress.

For such methods to be accurate, an internal standard is essential to ensure the precise quantification of not only the active pharmaceutical ingredient (API) but also the impurities. This compound is the ideal tool for this purpose in LC-MS-based methods. caymanchem.com By providing a stable reference point, it allows for the accurate determination of the mass balance and ensures that the analytical method can reliably measure the drug's purity and stability over time. The use of hyphenated techniques like LC-MS, which combines the separation power of chromatography with the identification capabilities of mass spectrometry, is a cornerstone of modern impurity profiling. researchgate.netbiomedres.us

Table 3: Impurity and Degradation Research for Zaleplon

Type of Study Analytical Method Findings Role of Labeled Standard Citation
Impurity Profiling HPLC, LC-MS Seven unknown impurities and two process-related impurities were detected in bulk Zaleplon. Ensures accurate quantification of identified impurities relative to the API. researchgate.net
Forced Degradation UPLC Zaleplon showed significant degradation under acid, base, and oxidative stress conditions. Crucial for validating the stability-indicating nature of the method and achieving accurate mass balance.

Facilitating Mechanistic Studies in Early Drug Discovery and Development

The process of drug discovery and development involves several stages, from target identification and validation to lead optimization and preclinical testing. researchgate.net this compound, as a research tool, facilitates key studies in the early phases of this process. Mechanistic studies aim to understand how a drug exerts its effects at a molecular level. Zaleplon is known to interact with the GABAA receptor complex, specifically binding preferentially to the omega-1 receptor subtype on the alpha subunit. hres.ca

In early drug discovery, researchers conduct various in vitro and in vivo experiments to characterize the interaction of a drug candidate with its biological target. researchgate.netnih.gov For instance, receptor binding assays are performed to determine the affinity of a compound for its target. In such experiments, accurate quantification of the compound is essential. The use of LC-MS with a stable isotope-labeled internal standard like this compound allows for precise measurements, which are critical for establishing structure-activity relationships (SAR) during the lead optimization phase. researchgate.net

Furthermore, early ADME and toxicology studies are conducted to assess the viability of a drug candidate. researchgate.net By using this compound as an internal standard, researchers can reliably quantify Zaleplon in various biological systems, helping to build a comprehensive profile of the drug's behavior. This information is crucial for making informed decisions about which candidates should progress through the development pipeline. nih.gov The ability to generate robust and reproducible data, which is enabled by tools like this compound, is fundamental to the efficiency and success of the early drug development process. nih.gov

Table 4: Role of Labeled Standards in Early Drug Discovery Stages

Stage Key Activities How this compound Contributes Citation
Lead Optimization In vitro metabolism studies, Structure-Activity Relationship (SAR) analysis. Enables accurate quantification of parent drug and metabolites in assays, supporting SAR determination. researchgate.net
Candidate Profiling In vivo efficacy models, pharmacokinetic and pharmacodynamic (PK/PD) relationship studies. Serves as an internal standard for precise measurement of drug exposure (plasma/brain concentrations) to correlate with efficacy. nih.gov
Preclinical Development Formal pharmacokinetic (ADME) and toxicology studies. Ensures accuracy of analytical methods used to generate the comprehensive data package required for regulatory submissions. hres.caresearchgate.net

Future Directions in Deuterated Compound Research and Zaleplon D4 Applications

Advancements in Isotopic Labeling Technologies for Complex Molecules

The field of isotopic labeling is continually evolving, driven by the demand for more precise and efficient methods to introduce isotopes into complex molecules. musechem.com These advancements are critical for enhancing analytical sensitivity and providing deeper insights into molecular behavior in various scientific disciplines. adesisinc.com

Recent progress has focused on several key areas:

Late-Stage Functionalization: This approach introduces isotopes like carbon-14 (B1195169) into a molecule at a late stage of its synthesis. openmedscience.com This is advantageous as it avoids the need to redesign lengthy synthetic pathways from the beginning. openmedscience.com Techniques such as palladium-catalyzed cross-coupling reactions have been refined to efficiently incorporate labeled moieties into complex structures. openmedscience.com

Hydrogen Isotope Exchange (HIE): HIE methods are becoming increasingly sophisticated, allowing for the selective replacement of hydrogen with deuterium (B1214612) or tritium. musechem.comcea.fr Researchers have developed ruthenium-catalyzed methods for the deuteration and tritiation of molecules containing thioether motifs. cea.fr

Photochemical Deuteration: Visible-light induced deuteration is an emerging sustainable method. rsc.org This technique allows for the late-stage deuteration of intricate molecules like drugs and natural products under mild conditions. rsc.org

Electrochemical Methods: Electrochemical deuteration using heavy water (D₂O) offers a cost-effective and tunable method for site-selective deuterium incorporation into pharmaceuticals. oaepublish.com This technique has been successfully applied to synthesize deuterated versions of complex molecules with high deuterium incorporation. oaepublish.com

Enzymatic and Biosynthetic Labeling: The use of enzymes allows for highly selective deuterium incorporation at specific molecular sites. In biosynthesis, organisms are cultured with deuterated precursors to produce labeled metabolites. clearsynth.com Cell-free expression systems also offer precise control over isotope labeling, even enabling the incorporation of non-natural amino acids.

These advanced labeling strategies are crucial for producing the next generation of isotopically labeled compounds, including Zaleplon-d4, with greater efficiency, selectivity, and cost-effectiveness. The development of these technologies directly impacts their application in various research fields, from drug metabolism studies to environmental science. musechem.comadesisinc.com

Emerging Applications of this compound in Metabolomics and Systems Biology

The study of metabolomics, which involves the comprehensive analysis of metabolites in a biological system, heavily relies on high-quality analytical data. nih.govdbkgroup.org Deuterated compounds like this compound play a pivotal role as internal standards in mass spectrometry-based metabolomics to ensure accurate quantification. clearsynth.comsigmaaldrich.cn

Key Applications:

Quantitative Metabolomics: In metabolomics, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), this compound can serve as an ideal internal standard. nih.govnih.gov Because it has nearly identical chemical and physical properties to the unlabeled Zaleplon, it co-elutes and ionizes similarly, allowing for precise correction of variations in sample preparation and instrument response. researchgate.net This individual correction leads to significantly higher precision compared to traditional methods. nih.gov

Metabolic Pathway Analysis: By using deuterated standards, researchers can accurately trace and quantify changes in metabolite levels in response to stimuli or disease states. This information is fundamental to understanding metabolic pathways and how they are perturbed. nist.gov

Systems Biology Integration: Metabolomics data, when accurately quantified using standards like this compound, can be integrated with other 'omics' data (genomics, proteomics, transcriptomics) in systems biology. nih.govnih.gov This integrated approach provides a more holistic view of cellular processes and biological systems, helping to connect changes at the metabolite level with genetic or protein-level alterations. dbkgroup.org

The use of deuterated standards helps to overcome common analytical challenges such as matrix effects, where other components in a complex sample can interfere with the detection of the analyte of interest. clearsynth.com The stability and distinct mass of this compound make it an excellent tool for ensuring the reliability of data in these complex studies. cerilliant.comlgcstandards.com

Integration of this compound in Advanced Preclinical Screening Platforms and Assay Development

The development of new drugs and the validation of analytical methods require robust and reliable tools. This compound, as a deuterated internal standard, is integral to advanced preclinical screening platforms and the development of sensitive analytical assays. clearsynth.comnih.gov

Role in Preclinical Screening and Assay Development:

High-Throughput Screening (HTS): In drug discovery, HTS is used to rapidly test thousands of compounds. selectscience.net Mass spectrometry-based HTS assays can benefit from the inclusion of deuterated internal standards like this compound to ensure accuracy and reproducibility. nih.gov For example, a mass spectrometry-based HTS assay was developed for stearoyl-CoA desaturase 1 (SCD1) using a deuterium-labeled substrate, which allowed for the screening of over 1.7 million compounds. nih.gov

Method Validation: During the development and validation of analytical methods, particularly for quantifying drugs in biological matrices like plasma or urine, deuterated standards are considered the gold standard. clearsynth.comresearchgate.net this compound is used to establish the linearity, accuracy, and precision of assays for the quantification of Zaleplon. uakron.edunih.gov Its use helps to compensate for variability during sample extraction and analysis. clearsynth.com

Pharmacokinetic Studies: Accurate quantification of drug concentrations over time is essential for pharmacokinetic studies. clearsynth.com The use of this compound as an internal standard in LC-MS/MS methods allows for the precise determination of Zaleplon levels in plasma samples, which is crucial for evaluating the drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov

Bioanalytical Assays: this compound is a certified reference material used for the development of sensitive and specific bioanalytical assays for Zaleplon and other related compounds. cerilliant.comlgcstandards.com These assays are critical in both clinical and forensic toxicology to accurately measure drug concentrations in various biological samples. uakron.educore.ac.uk

The integration of this compound into these platforms ensures the high quality and reliability of the data generated, which is fundamental for making informed decisions in drug development and for the validation of analytical methods for regulatory purposes. hilarispublisher.comdrugtargetreview.com

Q & A

Q. What is the role of Zaleplon-d4 in forensic toxicology and pharmacokinetic studies?

this compound, a deuterated isotopologue of zaleplon, is primarily used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC/MS/MS) to quantify zaleplon and related Z-drugs in biological matrices (e.g., blood, liver). Its structural similarity ensures matched retention times and ionization efficiency with the analyte, minimizing matrix effects and improving quantification accuracy . Methodological steps include spiking known concentrations of this compound into samples prior to extraction to correct for analyte loss during sample preparation.

Q. How should researchers select and validate this compound as an internal standard?

Selection criteria include isotopic purity (>98%), chemical stability, and absence of interference with target analytes. Validation involves:

  • Recovery assays : Compare analyte response in spiked matrices with and without this compound .
  • Precision/accuracy : Intra- and inter-day variability assessments (e.g., ≤15% RSD for precision, 85–115% accuracy) .
  • Matrix effect evaluation : Analyze ion suppression/enhancement by comparing post-extraction spiked samples with pure solvent standards .

Q. What are the key advantages of using deuterated internal standards like this compound over non-deuterated analogs?

Deuterated ISs reduce variability caused by co-eluting matrix components by mimicking the analyte’s physicochemical properties. For this compound, the deuterium atoms at specific positions prevent metabolic interference while maintaining chromatographic behavior nearly identical to the parent compound. This is critical for high-sensitivity detection in complex biological samples .

Q. How can researchers ensure reproducibility when integrating this compound into multi-analyte LC/MS/MS panels?

Optimize chromatographic conditions (e.g., gradient elution) to separate this compound from structurally similar drugs (e.g., zolpidem-D6) and metabolites. Validate cross-reactivity by spiking all analytes into blank matrices and confirming no signal overlap. Document parameters such as collision energy, dwell time, and transition ions (e.g., m/z 308 → 236 for this compound) .

Advanced Research Questions

Q. How do variations in isotopic purity of this compound impact quantification accuracy in long-term studies?

Lower isotopic purity (<95%) introduces quantification bias due to unlabeled impurities. To mitigate this:

  • Regularly verify isotopic purity via high-resolution mass spectrometry (HRMS).
  • Calibrate using freshly prepared standard curves and blank matrix controls in each batch .
  • Report batch-specific purity data in supplementary materials to enhance transparency .

Q. What methodological strategies address discrepancies in this compound recovery rates across different biological matrices?

Matrix-specific optimization is required. For example:

  • Blood : Use protein precipitation with acetonitrile (1:3 v/v) to minimize phospholipid interference.
  • Liver tissue : Employ homogenization followed by solid-phase extraction (SPE) to remove lipid content.
  • Validate recovery rates (≥70%) for each matrix and include these data in method validation reports .

Q. How can researchers resolve conflicting data in cross-laboratory studies using this compound?

Harmonize protocols by:

  • Adopting standardized calibration ranges (e.g., 1–500 ng/mL) and quality control (QC) samples.
  • Sharing raw data (e.g., .raw or .wiff files) for independent reprocessing.
  • Conducting inter-laboratory ring trials to identify systematic biases (e.g., differences in LC column aging or MS source contamination) .

Q. What advanced statistical approaches are recommended for analyzing this compound-associated pharmacokinetic data?

Use nonlinear mixed-effects modeling (e.g., NONMEM) to account for inter-individual variability. Key steps:

  • Perform covariate analysis (e.g., body weight, CYP3A4 genotype) to explain pharmacokinetic outliers.
  • Apply bootstrap validation (≥1,000 iterations) to confirm model robustness.
  • Report 90% confidence intervals for all estimated parameters .

Q. How can isotopic interference be detected and corrected in this compound-based assays?

Monitor for in-source fragmentation or hydrogen/deuterium exchange using:

  • HRMS : Detect unexpected m/z shifts (e.g., +1 Da due to incomplete deuteration).
  • Stable isotope tracing : Compare isotopic patterns in blank vs. spiked samples.
  • Correct using mathematical models (e.g., linear regression of interference contribution) .

Q. What are the best practices for publishing this compound method validation data to meet journal requirements?

Follow the Materials and Methods guidelines from analytical chemistry journals:

  • Include a detailed LC/MS/MS parameters table (column, mobile phase, ionization mode).
  • Provide validation data (LOD, LOQ, linearity R²) in tabular format.
  • Deposit raw chromatograms and calibration curves as supplementary files.
  • Cite literature validating deuterated ISs in similar contexts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.